6-Bromo-1H-indazole-4-carbonitrile
Overview
Description
6-Bromo-1H-indazole-4-carbonitrile is a heterocyclic organic compound that features a bromine atom at the 6th position, an indazole ring, and a carbonitrile group at the 4th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
Based on the known actions of similar indazole derivatives, it can be inferred that the compound may interact with its targets (such as the aforementioned kinases) to inhibit their activity, thereby affecting cellular processes .
Biochemical Pathways
Given the potential targets of indazole derivatives, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume control .
Result of Action
A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .
Biochemical Analysis
Biochemical Properties
6-Bromo-1H-indazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer drug development . The compound’s interactions with biomolecules are primarily through binding to active sites or allosteric sites, leading to changes in enzyme activity and protein function.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis and inhibit cell proliferation by affecting key signaling pathways such as the PI3K/Akt pathway . Additionally, it can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of certain kinases involved in cell signaling, thereby disrupting the signaling cascades that promote cell growth and survival . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, such as liver and kidney damage, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biological activity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the addition of functional groups, such as hydroxyl or carboxyl groups, to increase the compound’s solubility and facilitate its excretion. The metabolic pathways of this compound can also influence its biological activity and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its biological effects. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can induce apoptosis by disrupting mitochondrial function . Alternatively, it can accumulate in the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 6-bromoindazole with cyanogen bromide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 6-Bromo-1H-indazole-4-carbonitrile may involve large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-indazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indazole ring can undergo oxidation or reduction, leading to different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
6-Bromo-1H-indazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of anticancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and pathways involved in disease processes.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1H-indazole-4-carboxaldehyde
- 6-Bromo-1H-indazole-4-carboxylic acid
- 6-Bromo-1H-indazole-4-methyl
Uniqueness
6-Bromo-1H-indazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indazole derivatives. Its carbonitrile group provides a versatile handle for further functionalization, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
6-bromo-1H-indazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-1-5(3-10)7-4-11-12-8(7)2-6/h1-2,4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGPSFSWRANYDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C#N)C=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646573 | |
Record name | 6-Bromo-1H-indazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898747-00-7 | |
Record name | 6-Bromo-1H-indazole-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898747-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1H-indazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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